REACTION_CXSMILES
|
[CH:1]#[C:2][C:3]1C=CC(O)=C[CH:4]=1.C([O:12][CH2:13][CH2:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)=C.[CH:21]([O:23]C=C)=C.C(N(CC)CC)C>C(OC(C)COC)(=O)C.CCCCCC.C(OCC)(=O)C>[CH2:1]1[CH:14]2[CH:15]3[C:16]([CH:21]=[O:23])([O:12][CH:13]2[CH2:4][CH:3]=[CH:2]1)[CH2:17][CH:18]=[CH:19][CH2:20]3
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C#CC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(COC)C
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCCC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(COC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
after stirring for a while
|
Type
|
CUSTOM
|
Details
|
the reaction solution was transferred to a separating funnel
|
Type
|
WASH
|
Details
|
The organic layer was washed with 200 mL of distilled water three times, and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
was removed in an evaporator
|
Type
|
CUSTOM
|
Details
|
The obtained reaction solution
|
Type
|
CUSTOM
|
Details
|
the supernatant was removed
|
Type
|
DISSOLUTION
|
Details
|
The obtained product was dissolved in 95 g of PGMEA
|
Type
|
CUSTOM
|
Details
|
the low-boiling-point solvent was removed under reduced pressure conditions
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C=CCC2C1C3CC=CCC3(O2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |